Methyl 2-amino-4,5-dimethoxybenzoate

Catalog No.
S752890
CAS No.
26759-46-6
M.F
C10H13NO4
M. Wt
211.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4,5-dimethoxybenzoate

CAS Number

26759-46-6

Product Name

Methyl 2-amino-4,5-dimethoxybenzoate

IUPAC Name

methyl 2-amino-4,5-dimethoxybenzoate

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,11H2,1-3H3

InChI Key

QQFHCCQSCQBKBG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OC

The exact mass of the compound Methyl 2-amino-4,5-dimethoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6), also known as methyl 4,5-dimethoxyanthranilate, is a highly versatile bifunctional building block extensively utilized in the synthesis of advanced heterocyclic systems, most notably 6,7-dimethoxyquinazoline derivatives[1]. Featuring an electron-rich 4,5-dimethoxy-substituted aromatic ring alongside adjacent amino and methyl ester groups, this compound is primed for rapid intramolecular cyclization. It serves as the premier starting material for a vast array of active pharmaceutical ingredients (APIs), including epidermal growth factor receptor (EGFR) kinase inhibitors, alpha-1 adrenergic blockers, and novel G-protein coupled receptor (GPCR) agonists [1]. Its procurement relevance lies in its optimized reactivity profile, which offers superior cyclization kinetics and milder processing conditions compared to its free acid or nitro-aromatic counterparts.

Attempting to substitute methyl 2-amino-4,5-dimethoxybenzoate with its free acid analog (2-amino-4,5-dimethoxybenzoic acid) or its unreduced precursor (methyl 4,5-dimethoxy-2-nitrobenzoate) introduces severe process inefficiencies. The free anthranilic acid exhibits poor reactivity in standard formamide-driven cyclizations, often demanding extreme thermal conditions (170–210 °C) that promote degradation and lower overall yields of the critical quinazolinone core [1]. Conversely, substituting with the nitro precursor necessitates a dedicated, hazard-intensive catalytic hydrogenation step (e.g., Pd/C under pressurized H2) prior to ring closure . Furthermore, while the ethyl ester is chemically similar, the methyl ester is overwhelmingly preferred in established industrial routes due to the superior leaving-group kinetics of methanol during the critical amidine cyclization step, ensuring higher reproducibility and purity in downstream API manufacturing.

Spontaneous Amidine Cyclization and Lower Temperature Requirements

When synthesizing 4-hydroxyquinazoline or quinazolinone cores, the free anthranilic acid (2-amino-4,5-dimethoxybenzoic acid) typically requires harsh thermal conditions (170–210 °C) to drive cyclization, which can be inefficient and cause thermal degradation[1]. In contrast, methyl 2-amino-4,5-dimethoxybenzoate readily forms amidine intermediates via acid-catalyzed condensation with nitriles or cyanamide; these intermediates cyclize spontaneously upon neutralization at ambient temperatures[1].

Evidence DimensionCyclization Temperature & Efficiency
Target Compound DataSpontaneous cyclization upon neutralization (ambient temperature)
Comparator Or Baseline2-Amino-4,5-dimethoxybenzoic acid (Requires 170–210 °C melts)
Quantified Difference>100 °C reduction in cyclization temperature threshold
ConditionsReaction with nitriles/cyanamide (HCl catalysis) vs. formamidine melt

Bypassing extreme high-temperature melts prevents thermal degradation of sensitive functional groups and significantly lowers energy costs in scale-up manufacturing.

Superior Yields in Direct Condensation to Quinazolin-4(3H)-ones

In the synthesis of key pharmaceutical scaffolds such as 6,7-dimethoxyquinazolin-4(3H)-ones, utilizing methyl 2-amino-4,5-dimethoxybenzoate directly with formamide or specific carbonitriles yields the target cyclized intermediates in high yields [REFS-1, REFS-2]. For example, acid-catalyzed condensation with cyclobutane carbonitrile or direct cyclization in formamide solvent efficiently provides the critical 4-hydroxyquinazoline intermediates without the need for complex coupling agents required by the free acid[REFS-1, REFS-2].

Evidence DimensionTarget Scaffold Yield and Reagent Economy
Target Compound DataHigh-yield cyclization using simple formamide or nitriles
Comparator Or BaselineFree anthranilic acid (historically poor efficiency without specialized coupling agents)
Quantified DifferenceStreamlined 1-step cyclization vs multi-step activation
ConditionsFormamide solvent, reflux / Acid-catalyzed nitrile condensation

Higher baseline yields and simpler reagent requirements in the first ring-closure step directly translate to improved overall economics for multi-step API synthesis.

Hazard Reduction and Workflow Streamlining vs. Nitro Precursors

Procuring methyl 2-amino-4,5-dimethoxybenzoate directly bypasses the need to reduce methyl 4,5-dimethoxy-2-nitrobenzoate in-house. The reduction of the nitro analog typically requires palladium on carbon (10% wt. Pd/C) and high-pressure hydrogen gas (e.g., 15 psi) for up to 16 hours to achieve quantitative conversion . By starting with the pre-reduced amino ester, manufacturers eliminate the safety risks of pressurized hydrogen, the cost of precious metal catalysts, and the need for specialized hydrogenation reactors.

Evidence DimensionProcess steps and hazard profile
Target Compound Data0 hydrogenation steps required; ready for immediate cyclization
Comparator Or BaselineMethyl 4,5-dimethoxy-2-nitrobenzoate (Requires Pd/C, H2 gas, 16h)
Quantified DifferenceElimination of 100% of hydrogenation-related hazards and catalyst costs
ConditionsIndustrial scale-up / API precursor selection

Removing a catalytic hydrogenation step reduces capital equipment requirements, lowers material costs, and accelerates production timelines.

Synthesis of EGFR Tyrosine Kinase Inhibitors

Methyl 2-amino-4,5-dimethoxybenzoate is the definitive starting material for the synthesis of 6,7-dimethoxyquinazoline-based EGFR inhibitors, such as erlotinib and gefitinib analogs. Its ability to undergo high-yield, lower-temperature cyclization to the 4-hydroxyquinazoline core ensures scalable and reproducible access to these critical oncology APIs [1].

Development of Alpha-1 Adrenergic Receptor Antagonists

The compound is heavily utilized in the production of antihypertensive and benign prostatic hyperplasia (BPH) medications, including prazosin, doxazosin, and their derivatives. The efficient conversion of the methyl ester to the quinazolin-4(3H)-one scaffold streamlines the multi-step synthesis required for these widely prescribed drugs [2].

Discovery of Novel GPCR Ligands and Biased Agonists

In advanced medicinal chemistry, this ester is employed to rapidly assemble diverse 4-substituted-6,7-dimethoxyquinazolines, such as nonpeptidic β-arrestin biased agonists for the neurotensin NTR1 receptor (e.g., ML314). The mild acid-catalyzed condensation with various nitriles allows for late-stage diversification without degrading sensitive functional groups [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26759-46-6

Wikipedia

Methyl 2-amino-4,5-dimethoxybenzoate

Dates

Last modified: 08-15-2023

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